3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H15N3O6 |
|---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O6/c1-7(18)15-4-3-9-10-5-8(23-2)6-11(17(21)22)12(10)16-13(9)14(19)20/h5-6,16H,3-4H2,1-2H3,(H,15,18)(H,19,20) |
InChI Key |
RALJLIILLIROHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substituted Phenylhydrazine Preparation
A critical precursor is 4-nitro-3-methoxyphenylhydrazine , synthesized by nitration of 3-methoxyphenylhydrazine. Nitration at the para position relative to the methoxy group ensures the nitro group occupies position 7 in the final indole.
Ketone Selection and Cyclization
Ethyl pyruvate is commonly used as the ketone component. Reaction with 4-nitro-3-methoxyphenylhydrazine in ethanol under reflux yields 5-methoxy-7-nitroindole-2-carboxylic acid ethyl ester via Fischer cyclization. Polyphosphoric acid (PPA) catalyzes this step, with optimal yields (65–71%) achieved at 105–115°C.
Table 1: Fischer Indole Synthesis Conditions
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| 4-Nitro-3-methoxyphenylhydrazine | Cyclization precursor | Ethanol, reflux, 8 h | 65–71 |
| Ethyl pyruvate | Ketone component | PPA catalyst, 105–115°C | 71 |
Functionalization at Position 3
Introducing the 2-acetamidoethyl group at position 3 requires sequential alkylation and acetylation.
Bromination at Position 3
Direct bromination of 5-methoxy-7-nitroindole-2-carboxylic acid ethyl ester using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C affords 3-bromo-5-methoxy-7-nitroindole-2-carboxylic acid ethyl ester (Yield: 58–62%).
Nucleophilic Substitution with Ethylenediamine
The brominated intermediate reacts with ethylenediamine in tetrahydrofuran (THF) at 60°C, replacing bromine with a 2-aminoethyl group. Catalytic potassium iodide enhances reactivity:
Key Parameters :
Acetylation of the Amine
The primary amine is acetylated using acetic anhydride in dichloromethane (DCM) with triethylamine as a base:
Optimization :
-
Stoichiometry: 1.2 equiv acetic anhydride
-
Yield: 89%
Hydrolysis of the Ethyl Ester
The ethyl ester at position 2 is hydrolyzed to a carboxylic acid using aqueous potassium hydroxide (KOH) in ethanol:
Conditions :
Regiochemical Challenges and Solutions
Nitration Position Control
The methoxy group at position 5 directs nitration to position 7 (para) rather than position 6 (meta). Computational studies confirm that the electron-donating methoxy group increases electron density at position 7, favoring nitration.
Competing Reactivity at Position 3
The indole’s position 3 is inherently reactive, necessitating protective strategies. Bromination before introducing the acetamidoethyl side chain prevents unwanted side reactions during subsequent steps.
Alternative Synthetic Routes
Mannich Reaction Approach
A Mannich reaction introduces the 2-aminoethyl group directly via a three-component reaction with formaldehyde and ammonium acetate. However, this method suffers from poor regioselectivity (Yield: <50%).
Reductive Amination
Condensing 3-formyl-5-methoxy-7-nitroindole-2-carboxylic acid with ethylamine followed by sodium borohydride reduction and acetylation provides an alternative pathway. This method is less efficient due to difficulties in formyl group installation (Yield: 55%).
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Fischer + Alkylation | 4 | 48 | High regiocontrol |
| Mannich Reaction | 3 | 22 | Fewer steps |
| Reductive Amination | 4 | 30 | Avoids bromination |
Industrial Scalability Considerations
The Fischer-indole-alkylation-acetylation sequence is preferred for scale-up due to:
Chemical Reactions Analysis
Types of Reactions
3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Acylation: The indole nitrogen can undergo further acylation to introduce different acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indoles, and various acylated products.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid exhibits notable anticancer activity. In vitro studies using human tumor cell lines have shown significant growth inhibition, suggesting its potential as an anticancer agent. For instance, the compound was tested against a panel of cancer cell lines following the National Cancer Institute (NCI) protocols, revealing effective cytotoxicity with mean GI50 values indicating its potency against various malignancies .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assay demonstrated that certain derivatives of this indole compound showed promising inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Neurological Applications
In addition to its anticancer and antimicrobial properties, this compound has been explored for its effects on the central nervous system. It has been identified as a potential agonist for melatonin receptors (MT1 and MT2), which are implicated in regulating sleep-wake cycles and other physiological processes. Its low central nervous system penetration suggests it may be beneficial for peripheral applications without significant central side effects, making it a candidate for treating conditions like urinary incontinence .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamidoethyl group can enhance the compound’s binding affinity to certain proteins, leading to modulation of biological pathways. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Substituent Analysis by Position
Table 1: Substituent Comparison of Indole-2-carboxylic Acid Derivatives
*From evidence 6: 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid.
Key Structural and Functional Differences
Position 3 Substituents
- 7-Chloro-3-methyl Analog : Methyl is compact and hydrophobic, likely reducing solubility but increasing membrane permeability .
- Thiazolylmethylene Group : Introduces a heterocyclic ring, which may enhance binding to enzymes or receptors via π-π stacking or dipole interactions .
Position 5 and 7 Substituents
- Methoxy at Position 5 : Present in both the target and (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole , this group donates electron density, counterbalancing the nitro group’s electron-withdrawing effects.
- Nitro at Position 7: Unique to the target, this substituent may increase electrophilicity at adjacent positions (e.g., C6), influencing reactivity in substitution reactions.
Carboxylic Acid vs. Ester
- The target’s free carboxylic acid (position 2) contrasts with ethyl indole-2-carboxylate , where the ester group improves lipophilicity. Acid-containing derivatives are more likely to form salts for enhanced bioavailability in drug formulations.
Biological Activity
3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Core : A bicyclic structure known for various biological activities.
- Carboxylic Acid Group : Contributes to the compound's solubility and interaction with biological targets.
- Acetamidoethyl Group : Enhances bioavailability and may influence receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antiviral Activity
Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, can inhibit HIV-1 integrase activity. The mechanism involves chelation of magnesium ions within the active site of the integrase enzyme, which is crucial for viral replication. The compound shows IC50 values in the low micromolar range, indicating potent inhibitory effects against integrase strand transfer .
2. Neuroprotective Effects
Indole derivatives have been shown to possess neuroprotective properties. For instance, compounds with similar structures have demonstrated significant antioxidant activity and protection against oxidative stress in neuronal cell lines. This suggests that this compound may also provide neuroprotection through mechanisms involving free radical scavenging and modulation of inflammatory pathways .
Case Study 1: HIV Integrase Inhibition
A study focused on indole derivatives indicated that structural modifications at specific positions significantly enhance integrase inhibition. For instance, the introduction of halogenated groups at the C6 position improved binding affinity and inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 μM .
Case Study 2: Neuroprotective Mechanisms
In vitro studies using SH-SY5Y neuroblastoma cells showed that related indole compounds could protect against hydrogen peroxide-induced oxidative stress. These compounds reduced lipid peroxidation and demonstrated protective effects against neurotoxicity induced by various agents, suggesting a potential application in neurodegenerative disease treatment .
Data Tables
| Activity | IC50 Value (μM) | Mechanism |
|---|---|---|
| HIV Integrase Inhibition | 0.13 - 6.85 | Chelation of Mg²⁺ ions in active site |
| Neuroprotection (Oxidative Stress) | >150 | Antioxidant activity, free radical scavenging |
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid?
- Methodological Answer : Due to the nitro group (potential mutagenicity) and acetamidoethyl moiety (risk of hydrolysis), researchers should:
- Use P95 respirators or OV/AG/P99 filters for airborne particles .
- Wear nitrile gloves, chemical-resistant lab coats, and eye protection.
- Avoid aqueous or acidic environments to prevent decomposition of the acetamidoethyl group. Store at 2–8°C in inert, dry conditions to maintain stability .
Q. How can the acetamidoethyl group be introduced regioselectively at the indole 3-position during synthesis?
- Methodological Answer : Adapt acylation-alkylation strategies from indole carboxylate synthesis (e.g., ):
React ethyl indole-2-carboxylate with acetyl chloride in anhydrous 1,2-dichloroethane under argon, using AlCl₃ as a catalyst .
Reduce intermediates with triethylsilane to stabilize the acetamidoethyl side chain.
Purify via Combiflash chromatography (0–40% ethyl acetate/hexane gradient) to isolate regioisomers .
Q. Which analytical techniques confirm the compound’s structure and purity?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₃H₁₃N₃O₅, [M+H]⁺ calc. 292.0933) .
- ¹H/¹³C NMR to distinguish positional isomers: focus on nitro group deshielding (δ 8.5–9.0 ppm for H-7) and acetamidoethyl proton splitting (δ 3.2–3.5 ppm) .
- HPLC-PDA (>95% purity, C18 column, acetonitrile/water + 0.1% TFA) to detect nitro-related byproducts .
Advanced Research Questions
Q. How can nitration at the 7-position be optimized to avoid over-nitration or ring oxidation?
- Methodological Answer :
- Use fuming HNO₃ in H₂SO₄ at 0–5°C to control reactivity.
- Protect the indole NH with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
- Monitor reaction progress via TLC (25% ethyl acetate/hexane; UV visualization). Quench with ice to isolate the mono-nitro product .
Q. What in vitro assays assess metabolic stability of the acetamidoethyl moiety?
- Methodological Answer :
Incubate the compound with human liver microsomes (HLM) or hepatocytes in PBS (pH 7.4) at 37°C.
Use LC-MS/MS to track hydrolysis products (e.g., free acetic acid or ethylenediamine derivatives).
Compare half-life (t₁/₂) to analogs; a t₁/₂ >60 min suggests metabolic stability .
Q. How do electron-withdrawing groups (e.g., nitro) influence binding to biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., kinases or GPCRs).
- Compare binding affinities of nitro-substituted vs. des-nitro analogs.
- Validate predictions with surface plasmon resonance (SPR) to measure KD values .
Q. How to resolve contradictions in reported synthetic yields for similar indole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
